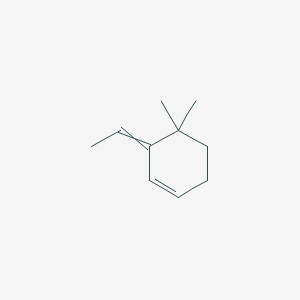
3-Ethylidene-4,4-dimethylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylidene-4,4-dimethylcyclohex-1-ene is an organic compound with the molecular formula C10H16 It is a cycloalkene with a unique structure characterized by an ethylidene group attached to a cyclohexene ring, which also contains two methyl groups at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylidene-4,4-dimethylcyclohex-1-ene can be achieved through several methods. One common approach involves the alkylation of 4,4-dimethylcyclohexanone with ethylidene bromide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Ethylidene-4,4-dimethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can yield the saturated cyclohexane derivative.
Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride, chlorine gas.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexenes.
Scientific Research Applications
3-Ethylidene-4,4-dimethylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethylidene-4,4-dimethylcyclohex-1-ene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, the double bond is hydrogenated, resulting in the addition of hydrogen atoms. Substitution reactions involve the replacement of hydrogen atoms with halogen atoms through electrophilic addition mechanisms.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylcyclohex-1-ene: Lacks the ethylidene group, making it less reactive in certain chemical reactions.
3-Cyclohexene-1-ethanol, β,4-dimethyl-: Contains a hydroxyl group, leading to different reactivity and applications.
Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-:
Uniqueness
3-Ethylidene-4,4-dimethylcyclohex-1-ene is unique due to the presence of the ethylidene group, which imparts distinct reactivity and properties
Properties
CAS No. |
93126-30-8 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
3-ethylidene-4,4-dimethylcyclohexene |
InChI |
InChI=1S/C10H16/c1-4-9-7-5-6-8-10(9,2)3/h4-5,7H,6,8H2,1-3H3 |
InChI Key |
VCCDTKLAWDXENH-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1C=CCCC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















